

Application Notes and Protocols for ML138 in Mouse Models

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| Compound of Interest | | |
|----------------------|---------|-----------|
| Compound Name: | ML138 | |
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ML138 is a selective kappa opioid receptor (KOR) agonist. Limited in vivo data for **ML138** in mouse models is publicly available. The information provided below is based on a study of a closely related compound, UNC9995, which has been used in mouse models of depression. Researchers should exercise caution and conduct dose-response studies to determine the optimal dosage for their specific mouse model and experimental conditions.

Introduction

ML138 is a potent and selective agonist for the kappa opioid receptor (KOR). KORs are G protein-coupled receptors widely expressed in the central nervous system and peripheral tissues. Activation of KORs has been implicated in a variety of physiological processes, including pain perception, mood, and addiction. As a selective KOR agonist, **ML138** is a valuable tool for investigating the in vivo functions of this receptor system.

These application notes provide a summary of the available in vivo dosage information for a closely related compound, UNC9995, and general protocols for its administration in mouse models.

Quantitative Data Summary

The following table summarizes the dosage and administration details from a study utilizing the β-arrestin-2-biased Dopamine D2 receptor (Drd2) agonist UNC9995, a compound structurally related to **ML138**, in mouse models of depression.[1][2]



| Compound | Mouse Model | Dosage | Administrat ion Route | Frequency | Reference |
|----------|--|-------------|----------------------------|------------|-----------|
| UNC9995 | Chronic Social Defeat Stress (CSDS) | 2 mg/kg/day | Intraperitonea I (i.p.) | Once a day | [1] |
| UNC9995 | Chronic Unpredictable Mild Stress (CUMS) | 2 mg/kg/day | Intraperitonea I (i.p.) | Once a day | [1] |

Experimental Protocols Drug Formulation and Preparation

For in vivo administration, a proper formulation of **ML138** is crucial. While specific solubility information for in vivo formulations of **ML138** is not detailed in the available literature, a common approach for similar small molecules involves the use of a vehicle composed of a mixture of solvents to ensure solubility and stability.

Example Vehicle Formulation:

- Dimethyl sulfoxide (DMSO): To initially dissolve the compound.
- PEG 300 (Polyethylene glycol 300): To improve solubility.
- Tween 80 (Polysorbate 80): As a surfactant to aid in creating a stable emulsion.
- Saline or Phosphate-Buffered Saline (PBS): As the final diluent to achieve the desired concentration and ensure physiological compatibility.

Protocol for Formulation (Example):

- Weigh the required amount of ML138 powder.
- Dissolve the ML138 in a small volume of DMSO.



- Add PEG 300 and Tween 80 to the DMSO/ML138 mixture and vortex thoroughly.
- Slowly add saline or PBS to the mixture while vortexing to reach the final desired volume and concentration. The final concentration of DMSO should be kept low (typically <5-10%) to minimize potential toxicity.
- Visually inspect the solution to ensure it is clear and free of precipitates before administration.

Administration Protocol: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic drug administration in mice.

Materials:

- ML138 solution (formulated as described above)
- Sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 27-30 gauge)
- 70% ethanol for disinfection
- Animal scale

Procedure:

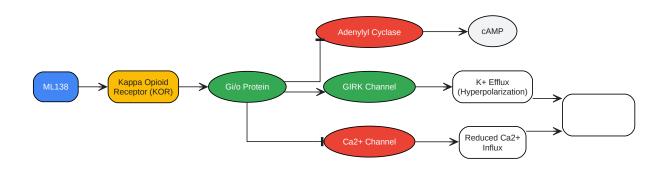
- Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., in mg/kg).
- Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
- Tilt the mouse's head downwards at a slight angle.
- Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.
- Wipe the injection site with 70% ethanol.



- Insert the needle at a 15-30 degree angle into the peritoneal cavity.
- Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
- Slowly inject the calculated volume of the ML138 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions following the injection.

Signaling Pathways and Experimental Workflows Kappa Opioid Receptor Signaling Pathway

ML138, as a KOR agonist, is expected to activate downstream signaling pathways associated with this receptor. The canonical pathway involves the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.



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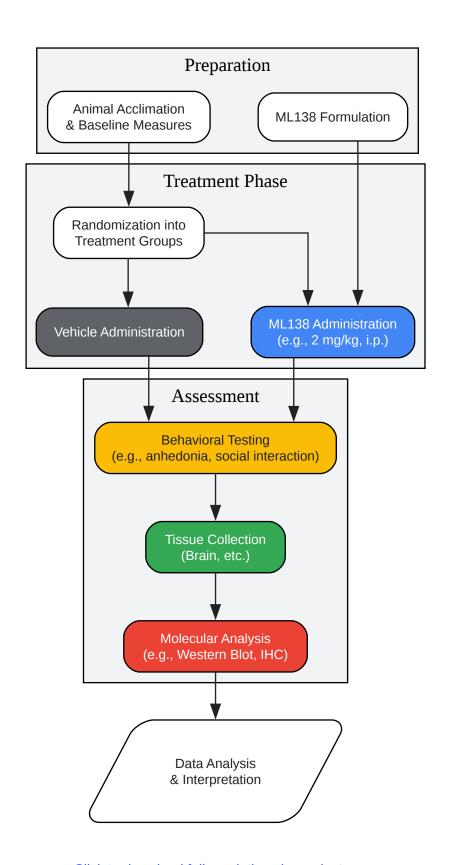
Caption: **ML138** activates the KOR, leading to downstream signaling events.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the effects of **ML138** in a mouse model is depicted below. This workflow can be adapted for various disease models, such as those for pain, depression, or



addiction.



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Caption: A generalized workflow for in vivo studies using ML138 in mice.

Conclusion

The provided information serves as a starting point for researchers interested in using the KOR agonist **ML138** in mouse models. The dosage of 2 mg/kg/day (i.p.) for the related compound UNC9995 in depression models can be considered as a reference point.[1] However, it is imperative to perform dose-response studies and carefully consider the specific experimental context, including the mouse strain, disease model, and desired biological endpoint, to determine the optimal dosage and administration regimen for **ML138**.

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References

- 1. β-Arrestin2-biased Drd2 agonist UNC9995 alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin2-biased Drd2 agonist UNC9995 alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
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